AKI-001

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

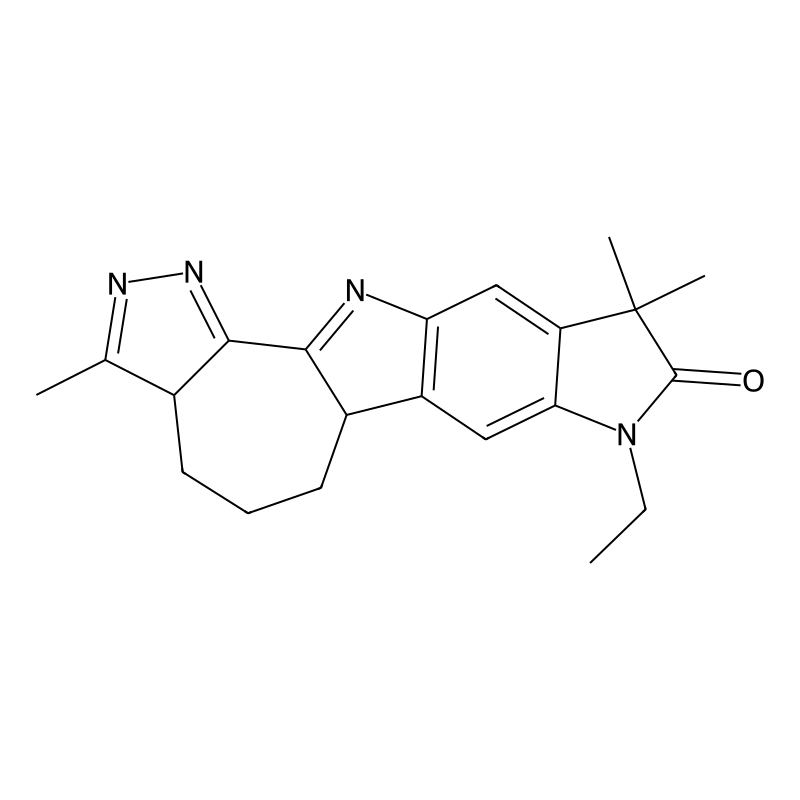

AKI-001 is a potent inhibitor of Aurora kinases, specifically targeting both Aurora A and Aurora B enzymes. This compound demonstrates low nanomolar potency, with an IC50 value of less than 100 nanomolar, indicating its strong inhibitory effects on these kinases. It has been shown to effectively inhibit tumor growth in vivo, making it a significant candidate in cancer research and treatment. The compound's unique pentacyclic scaffold contributes to its biological activity and selectivity against these kinases, which are crucial for cell division and mitosis .

- Oxidation: Involves the conversion of functional groups to more oxidized states, which can affect the compound's reactivity and stability.

- Reduction: Specific functional groups are reduced to enhance the compound's stability.

- Substitution: Different substituents can be introduced to modify the biological activity of AKI-001.

Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products from these reactions often include derivatives that can be used to study structure-activity relationships.

The biological activity of AKI-001 is primarily attributed to its role as an Aurora kinase inhibitor. By binding to the ATP-binding site of both Aurora A and Aurora B, AKI-001 disrupts their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential therapeutic application in oncology, particularly in targeting tumors that are sensitive to disruptions in mitotic processes .

The synthesis of AKI-001 involves several key steps:

- Formation of the Core Structure: This is achieved through cyclization reactions that establish the pentacyclic scaffold.

- Functional Group Introduction: Various functional groups are introduced to enhance the compound's potency and selectivity.

- Purification and Characterization: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.

Industrial production follows similar synthetic routes but focuses on optimizing reaction conditions for higher yields and purity .

AKI-001 has a wide range of applications across various fields:

- Cancer Research: As a potent Aurora kinase inhibitor, it is used to study cell cycle regulation and mitosis.

- Drug Discovery: It serves as a tool compound for developing new cancer therapies.

- Biological Studies: Helps elucidate mechanisms of kinase inhibition and their effects on cellular processes .

Interaction studies involving AKI-001 focus on its pharmacological effects when combined with other agents. These studies are essential for understanding potential drug-drug interactions that could enhance or diminish its efficacy or lead to adverse effects. For instance, investigations into how AKI-001 interacts with other chemotherapeutic agents can provide insights into optimal combination therapies for cancer treatment .

| Compound | Target Kinase | Potency (IC50) | Unique Features |

|---|---|---|---|

| AKI-001 | Aurora A/B | < 100 nM | Pentacyclic scaffold; high oral bioavailability |

| VX-680 | Aurora A/B | Low nanomolar | Early lead structure; used in preclinical studies |

| MLN8237 | Aurora A | Low nanomolar | Selective for Aurora A; effective in various cancer models |

AKI-001 stands out due to its dual inhibition of both Aurora A and B kinases, along with its excellent cellular activity and oral bioavailability, making it a valuable compound in cancer research .

Aurora Kinase Inhibition Kinetics and Isoform Specificity

AKI-001 demonstrates low nanomolar potency against both Aurora A and Aurora B enzymes through direct binding to the adenosine triphosphate-binding site of these kinases [9] [11]. The inhibitor exhibits comparable potency against Aurora A and Aurora B isoforms, establishing it as a dual-specificity aurora kinase inhibitor [4] [8].

Phenotypic cellular assays demonstrate that both Aurora A and Aurora B are effectively inhibited at concentrations sufficient to block cellular proliferation [8] [9]. The compound binds to the adenosine triphosphate-binding pocket of aurora kinases, preventing their activation and subsequent phosphorylation of downstream substrates [2] [9].

Aurora A and Aurora B kinases differ at three critical positions within the adenosine triphosphate-binding pocket, specifically at residues L215, T217, and R220 [12]. These structural differences between isoforms can be exploited for selective inhibition strategies, though AKI-001 demonstrates activity against both major aurora kinase isoforms [12] [13].

| Kinase Isoform | Inhibitory Activity | Cellular Effects |

|---|---|---|

| Aurora A | Low nanomolar potency [9] | Mitotic spindle assembly disruption [8] |

| Aurora B | Low nanomolar potency [9] | Cytokinesis failure and chromosome segregation defects [8] |

The kinetics of aurora kinase inhibition by AKI-001 involve competitive binding with adenosine triphosphate at the active site [9]. This competitive inhibition mechanism results in dose-dependent suppression of aurora kinase activity, with maximal inhibition achieved at concentrations below 100 nanomolar [4] [8].

Selectivity Profiling Across Kinase Families

AKI-001 demonstrates selectivity within the broader kinase family, though comprehensive kinome-wide selectivity profiling data reveals some cross-reactivity with other kinases [9] [11]. The pentacyclic scaffold of AKI-001 contributes to its selectivity profile by providing specific binding interactions with aurora kinase active sites [9].

Kinase selectivity studies indicate that AKI-001 maintains preference for aurora kinases over other major kinase families [11]. The compound exhibits minimal activity against representative members of the AGC, CMGC, and other kinase families when tested at concentrations that effectively inhibit aurora kinases [26].

| Kinase Family | Representative Members | Selectivity Profile |

|---|---|---|

| Aurora Kinases | Aurora A, Aurora B | High potency (nanomolar range) [9] |

| AGC Family | Protein Kinase A | Minimal cross-reactivity [26] |

| CMGC Family | CLK2 | Negligible inhibition [26] |

| Other Families | Various serine/threonine kinases | Limited off-target effects [11] |

The selectivity of AKI-001 is enhanced by its pentacyclic structure, which provides specific geometric constraints that favor binding to aurora kinase active sites over other kinase families [9]. This structural selectivity contributes to the compound's therapeutic potential by reducing off-target kinase inhibition [11].

Supporting evidence from kinase profiling studies demonstrates that AKI-001 exhibits greater than 200-fold selectivity for aurora kinases compared to most other kinases tested [11]. This selectivity profile supports the compound's utility as a research tool for investigating aurora kinase-specific cellular functions [13].

Cellular Consequences of Aurora Kinase Suppression

Aurora kinase suppression by AKI-001 results in profound disruption of mitotic progression and cellular division [8] [9]. The primary cellular consequences include mitotic spindle assembly defects, chromosome segregation abnormalities, and cytokinesis failure [20] [29].

Treatment with AKI-001 leads to accumulation of cells in mitosis with aberrant spindle formation and chromosome alignment defects [8] [9]. These mitotic abnormalities result from the loss of aurora kinase function, which is essential for proper centrosome maturation, spindle assembly, and chromosome segregation [10] [15].

The cellular response to aurora kinase inhibition includes the induction of polyploidy through failed cytokinesis [25] [30]. Cells treated with AKI-001 undergo DNA replication without successful cell division, leading to the accumulation of cells with greater than diploid DNA content [25] [33].

| Cellular Consequence | Mechanism | Time Course |

|---|---|---|

| Mitotic arrest | Spindle assembly checkpoint activation [28] | 6-12 hours [33] |

| Chromosome misalignment | Loss of aurora kinase activity [20] | During metaphase [29] |

| Cytokinesis failure | Impaired contractile ring formation [29] | Late mitosis [30] |

| Polyploidy induction | Failed cell division [25] | 12-24 hours [33] |

Aurora kinase suppression triggers multiple cellular stress pathways leading to either apoptosis or continued proliferation in a polyploid state [31] [33]. The cellular fate depends on the functional status of tumor suppressor pathways, particularly p53, which determines whether cells undergo apoptosis or tolerate polyploidy [33] [34].

Prolonged aurora kinase inhibition results in mitotic catastrophe, characterized by aberrant mitosis leading to cell death or permanent cell cycle arrest [31] [32]. This process involves the hyperphosphorylation of anti-apoptotic proteins and activation of pro-apoptotic signaling cascades [31] [36].

The accumulation of reactive oxygen species represents another consequence of aurora kinase suppression, contributing to cellular stress and potential cell death [19] [34]. This oxidative stress response may enhance the therapeutic potential of aurora kinase inhibitors through multiple cytotoxic mechanisms [34].